molecular formula C15H11NO2S B13973081 6-Benzothiazoleacetic acid, 2-phenyl- CAS No. 36782-39-5

6-Benzothiazoleacetic acid, 2-phenyl-

Cat. No.: B13973081
CAS No.: 36782-39-5
M. Wt: 269.3 g/mol
InChI Key: DGIRRQAONAAJCV-UHFFFAOYSA-N
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Description

6-Benzothiazoleacetic acid, 2-phenyl- is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzothiazoleacetic acid, 2-phenyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with phenylacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as iodine or a metal catalyst like copper .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity. For example, the use of ionic liquids as solvents and catalysts has been shown to be effective in the synthesis of benzothiazole compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Benzothiazoleacetic acid, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives .

Scientific Research Applications

6-Benzothiazoleacetic acid, 2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzothiazoleacetic acid, 2-phenyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 6-Benzothiazoleacetic acid, 2-phenyl- stands out due to its unique combination of a benzothiazole ring with a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

36782-39-5

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzothiazol-6-yl)acetic acid

InChI

InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

DGIRRQAONAAJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O

Origin of Product

United States

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